1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative characterized by specific substitutions at positions 1, 3, 7, and 8 of the purine scaffold. The 1- and 3-positions are methylated, while the 7-position bears a 4-methylbenzyl group, and the 8-position is substituted with a pentylthio (-S-pentyl) moiety.
Properties
CAS No. |
476480-02-1 |
|---|---|
Molecular Formula |
C20H26N4O2S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-5-6-7-12-27-19-21-17-16(18(25)23(4)20(26)22(17)3)24(19)13-15-10-8-14(2)9-11-15/h8-11H,5-7,12-13H2,1-4H3 |
InChI Key |
IUPSDQVCYBNDPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of Substituents: The methyl, benzyl, and pentylthio groups are introduced through various substitution reactions, often involving alkyl halides and thiols.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of oxygen functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield deoxygenated derivatives.
Scientific Research Applications
1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of specific enzymes, it can inhibit their activity.
Modulation of Signaling Pathways: It can affect signaling pathways involved in cell growth, apoptosis, and inflammation.
Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Key Observations:
- Position 8 Modifications: The pentylthio group in the target compound enhances lipophilicity compared to shorter-chain thioethers (e.g., isobutylthio, MW 372.4) or polar groups like piperidinyl or amino substituents . This may improve membrane permeability but reduce aqueous solubility.
- Position 7 Consistency : The 4-methylbenzyl group is conserved in several analogs (e.g., ), suggesting its role in steric stabilization or receptor binding.
- Biological Implications: Piperidinyl and amino substitutions at position 8 are linked to CNS or enzyme-targeting activity (e.g., DPP-4 inhibition in Linagliptin) , while thioethers may influence redox properties or corrosion inhibition .
Conflicting Data and Limitations
- Bioactivity Variability : While Linagliptin () is a well-established DPP-4 inhibitor, other analogs with similar substitutions (e.g., piperidinyl groups) lack explicit bioactivity data, complicating direct comparisons .
- Synthetic Challenges : Longer thioether chains (e.g., pentyl) may introduce steric hindrance, reducing reaction yields compared to shorter analogs .
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